![molecular formula C14H23N3O B2581284 2-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1234830-01-3](/img/structure/B2581284.png)
2-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
2-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is a chemical compound that belongs to the class of drugs known as CB1 receptor antagonists. It has been the subject of extensive scientific research due to its potential therapeutic applications in various medical conditions.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
The study of pyrazole-acetamide derivatives, closely related to 2-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes are characterized by their unique structural configurations and have demonstrated significant antioxidant activities through various in vitro assays, including DPPH, ABTS, and FRAP. The formation of these complexes and their antioxidant properties highlight the potential of such compounds in the development of novel antioxidant agents (Chkirate et al., 2019).
Antitumor Activity
Another important application of related compounds involves their use in the synthesis of various heterocyclic derivatives with promising antitumor activities. For instance, derivatives of 2-cyano-N-(thiazol-2-yl) acetamide and 2-cyano-N-(oxazol-2-yl) acetamide have been synthesized and showed inhibitory effects on different cell lines, comparable to that of known antitumor drugs. This research demonstrates the potential of such compounds in the development of new antitumor agents, contributing to cancer therapy advancements (Albratty et al., 2017).
Insecticidal Assessment
Compounds derived from similar structural frameworks have been synthesized and assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This research underlines the potential of such compounds in the development of new, more effective insecticides, contributing to agricultural pest management strategies (Fadda et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through strong h-bonding interactions . This interaction could lead to changes in the target’s function, thereby exerting its biological effects.
Biochemical Pathways
Based on the broad range of biological activities associated with similar compounds, it can be inferred that this compound may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific targets and their roles in cellular processes.
Pharmacokinetics
Similar compounds have been found to have high solubility in saline at ph 7 , which could potentially impact the bioavailability of the compound.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
2-cyclopentyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-9-12(2)17(16-11)8-7-15-14(18)10-13-5-3-4-6-13/h9,13H,3-8,10H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFULPPZKSHBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CC2CCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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